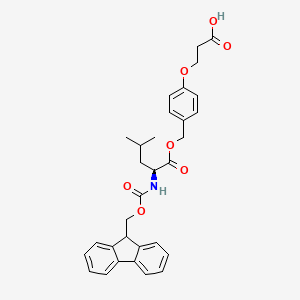

Fmoc-L-Leu-MPPA

Description

The exact mass of the compound this compound is 531.22570239 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxymethyl]phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33NO7/c1-20(2)17-28(30(35)38-18-21-11-13-22(14-12-21)37-16-15-29(33)34)32-31(36)39-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-14,20,27-28H,15-19H2,1-2H3,(H,32,36)(H,33,34)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQVOEUFBLTCMI-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33NO7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-L-Leu-MPPA: A Technical Guide to its Role in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex amino acid sequences. A critical step in this process is the anchoring of the first amino acid to the solid support, a stage often fraught with the risk of racemization, which can compromise the purity and biological activity of the final peptide. This technical guide provides an in-depth exploration of Fmoc-L-Leu-MPPA, a pre-loaded amino acid linker conjugate designed to mitigate this challenge. We will delve into its chemical properties, its pivotal role in minimizing epimerization of the C-terminal amino acid, and provide detailed experimental protocols for its application in SPPS.

Introduction to this compound

This compound is a chemical compound that combines three key moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the amino acid L-leucine, and a 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker. This pre-formed conjugate is a crucial building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its primary function is to facilitate the attachment of the first amino acid, in this case, L-leucine, to an aminomethyl-functionalized solid support (resin).

The use of this compound offers a significant advantage over traditional methods of loading the first amino acid, which often involve the activation of the amino acid's carboxyl group in the presence of the resin. This traditional activation step can lead to a side reaction known as epimerization or racemization, where the desired L-amino acid is converted to its D-enantiomer, leading to impurities that are difficult to remove. By pre-attaching the Fmoc-L-leucine to the MPPA linker, the subsequent coupling to the resin occurs via a more stable amide bond formation, significantly reducing the risk of epimerization.[1]

Chemical Properties and Quantitative Data

A clear understanding of the physicochemical properties of this compound is essential for its effective use in SPPS. The following tables summarize its key characteristics.

| Property | Value |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine-3-(4-oxymethylphenoxy)propionic acid |

| Synonyms | Fmoc-Leu-MPPA, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine-[4-(2-carboxyethoxy)phenyl]methyl ester |

| CAS Number | 864876-90-4 |

| Molecular Formula | C₃₁H₃₃NO₇ |

| Molecular Weight | 531.61 g/mol |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C |

| Performance Metric in SPPS | Value |

| Epimerization Level of C-terminal Amino Acid | < 0.5%[2][3] |

| Typical Resin Loading | 0.3 - 0.8 meq/g (when pre-loaded on resin)[4] |

The Role of this compound in Suppressing Epimerization

The primary advantage of using this compound lies in its ability to minimize the racemization of the C-terminal amino acid during its attachment to the solid support.

The Problem of Epimerization in Standard SPPS Loading

In traditional SPPS, the first Fmoc-protected amino acid is coupled to a hydroxyl-functionalized resin (like Wang resin) using activating agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activation of the carboxylic acid can lead to the formation of a symmetric anhydride or an activated ester, which is susceptible to deprotonation at the α-carbon, especially for sterically hindered amino acids. This deprotonation can lead to the formation of an oxazolone intermediate, which readily racemizes. Subsequent reaction with the resin's hydroxyl group then yields a mixture of L- and D-amino acids attached to the support.[2]

The this compound Solution

This compound circumvents this issue by altering the coupling chemistry. The Fmoc-L-leucine is first attached to the MPPA linker in solution via an ester bond. This pre-formed conjugate is then coupled to an aminomethyl resin. The key difference is that this second coupling step involves the formation of a stable amide bond between the carboxylic acid of the MPPA linker and the amino group of the resin. This amide bond formation reaction does not proceed through an oxazolone intermediate, thus preserving the stereochemical integrity of the C-terminal leucine residue.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent application in SPPS.

Synthesis of this compound

This protocol describes the esterification of Fmoc-L-Leucine with the MPPA linker.

Materials:

-

Fmoc-L-Leucine

-

3-(4-Hydroxymethylphenoxy)propionic acid (MPPA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Fmoc-L-Leucine (1 equivalent) and MPPA (1 equivalent) in a mixture of DCM and a minimal amount of DMF to ensure solubility.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate flask, dissolve DCC or EDC (1.1 equivalents) in DCM.

-

Slowly add the DCC/EDC solution to the reaction mixture while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Loading of this compound onto Aminomethyl Resin

This protocol details the procedure for coupling the pre-formed this compound to an aminomethyl-functionalized solid support.

Materials:

-

Aminomethyl polystyrene resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF)

-

Acetic anhydride/Pyridine/DCM (for capping)

Procedure:

-

Resin Swelling: Swell the aminomethyl resin in DMF for at least 1 hour in a reaction vessel.

-

Coupling:

-

Dissolve this compound (2-3 equivalents relative to the resin substitution) in DMF.

-

Add HOBt or Oxyma Pure (2-3 equivalents) and DIC (2-3 equivalents) to the this compound solution.

-

Pre-activate the mixture for 5-10 minutes at room temperature.

-

Drain the DMF from the swollen resin and add the activated this compound solution.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride, pyridine, and DCM (e.g., 1:1:3 v/v/v) for 30 minutes.

-

Washing: Wash the resin sequentially with DCM (3 times), DMF (3 times), and finally with DCM (3 times) for storage or proceed to the next step of SPPS.

Standard SPPS Cycle using this compound Loaded Resin

Once the first amino acid is loaded, the peptide chain is elongated through repetitive cycles of deprotection and coupling.

1. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the leucine.

-

Drain the piperidine solution and repeat the treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) in DMF.

-

Add a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA or NMM) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF (3 times) and DCM (3 times).

Repeat these deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage of the Peptide from the MPPA Linker

After the desired peptide sequence has been assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups.

Materials:

-

Peptide-loaded resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (scavenger)

-

Water (scavenger)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Cleavage Cocktail (Standard):

-

95% TFA

-

2.5% Water

-

2.5% TIS

Procedure:

-

Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail fresh and cool it in an ice bath.

-

Add the cold cleavage cocktail to the dried resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Concentrate the TFA solution under a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Figure 1. Synthesis of this compound.

Figure 2. Loading of this compound onto Aminomethyl Resin.

Figure 3. General Solid-Phase Peptide Synthesis (SPPS) Cycle.

Conclusion

This compound represents a significant advancement in the field of solid-phase peptide synthesis. By providing a pre-formed, stable linkage between the first amino acid and the linker, it effectively minimizes the risk of C-terminal epimerization, a common and problematic side reaction in traditional loading procedures. This leads to higher purity of the crude peptide and simplifies the subsequent purification process. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and scientists to effectively implement this compound in their peptide synthesis strategies, ultimately contributing to the development of high-quality peptides for research, diagnostics, and therapeutic applications.

References

The Core Mechanism of Fmoc-L-Leu-MPPA Linker: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of the Fmoc-L-Leu-MPPA (4-(N-Fmoc-L-leucyl)aminomethyl-3-methoxyphenoxyacetic acid) linker in solid-phase peptide synthesis (SPPS). This linker is a critical tool for minimizing C-terminal amino acid epimerization, a common challenge in peptide synthesis, thereby ensuring the production of high-purity peptides for research and therapeutic development.

Introduction: Overcoming Racemization in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides. However, a significant hurdle in SPPS is the risk of racemization, or epimerization, of the C-terminal amino acid during its attachment to the solid support. This is particularly problematic when using traditional methods to link the first amino acid to resins like the Wang resin. The this compound linker provides a robust solution to this issue by pre-attaching the C-terminal amino acid to the linker in solution before its immobilization on the solid support. This strategy significantly reduces the potential for epimerization, ensuring a low and reproducible level of this side reaction.

The Mechanism of Action of the this compound Linker

The utility of the this compound linker is rooted in its chemical structure and its strategic application in the initial stages of SPPS. The core mechanism can be broken down into three key phases:

-

Phase 1: Coupling to the Solid Support: The this compound, which is an Fmoc-protected amino acid pre-attached to the 3-methoxy-4-(aminomethyl)phenoxyacetic acid (MPPA) handle, is coupled to an aminomethyl-functionalized solid support (e.g., aminomethyl polystyrene resin). This coupling occurs via a stable amide bond formation between the carboxylic acid of the MPPA linker and the amino group of the resin. This pre-attachment strategy is the cornerstone of its ability to minimize racemization.

-

Phase 2: Standard Fmoc-Based Peptide Elongation: Once the this compound is anchored to the resin, the synthesis proceeds following the standard Fmoc-SPPS protocol. The N-terminal Fmoc protecting group of the leucine is removed using a mild base, typically a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). This exposes the free amine, which is then ready for coupling with the next Fmoc-protected amino acid in the desired sequence. This cycle of deprotection and coupling is repeated until the full-length peptide has been assembled on the solid support.

-

Phase 3: Final Cleavage from the Resin: Upon completion of the peptide synthesis, the final step is the cleavage of the peptide from the solid support. This is achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). The acid cleaves the ester bond between the peptide's C-terminus and the MPPA linker, releasing the desired peptide with a free carboxylic acid at its C-terminus. This cleavage step also removes the side-chain protecting groups from the amino acids in the peptide sequence.

Quantitative Data on Epimerization

The primary advantage of using the this compound linker is the significant reduction in C-terminal amino acid epimerization. The pre-coupling of the amino acid to the linker handle minimizes the exposure of the activated carboxylic acid to conditions that promote racemization.

| Parameter | Value | Reference |

| Maximum Epimerization Level | ≤ 0.5% | Commonly cited in technical literature for MPPA linkers |

Experimental Protocols

The following are detailed methodologies for the key experiments involving the this compound linker.

Coupling of this compound to Aminomethyl Resin

Objective: To attach the this compound linker to an aminomethyl-functionalized solid support.

Materials:

-

This compound

-

Aminomethyl polystyrene resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Kaiser (ninhydrin) test kit

Procedure:

-

Swell the aminomethyl polystyrene resin in DCM (approximately 10 mL per gram of resin) for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

In a separate flask, dissolve 1.2 equivalents of this compound and 1.2 equivalents of HOBt in a minimal amount of DMF.

-

Add the dissolved this compound and HOBt solution to the swollen resin.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add 1.2 equivalents of DIC to the reaction mixture.

-

Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.

-

Perform a Kaiser test on a small sample of the resin to check for the presence of free amino groups. A negative test (beads remain colorless or yellow) indicates complete coupling.

-

If the Kaiser test is positive (beads turn blue), add an additional 0.5 equivalents of this compound, HOBt, and DIC and continue the reaction for another 2 hours.

-

Once the coupling is complete, wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).

-

Dry the resin under vacuum to a constant weight.

Standard Fmoc-SPPS Elongation Cycle

Objective: To elongate the peptide chain on the this compound-functionalized resin.

Materials:

-

This compound-resin

-

Fmoc-protected amino acids

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., DIC/HOBt or HBTU/DIPEA)

-

DMF

-

DCM

Procedure:

-

Fmoc Deprotection:

-

Swell the this compound-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-4 equivalents relative to the resin loading) with coupling reagents (e.g., 3-4 equivalents of DIC and HOBt) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Final Cleavage of the Peptide from the MPPA Linker

Objective: To cleave the synthesized peptide from the solid support and remove side-chain protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (scavenger)

-

Water (scavenger)

-

Phenol (scavenger, optional, for Trp-containing peptides)

-

Cold diethyl ether

-

DCM

Procedure:

-

Ensure the N-terminal Fmoc group of the final amino acid has been removed.

-

Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan, adding 5% phenol is recommended.

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Allow the cleavage reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge or filter the precipitate to collect the crude peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of the this compound linker.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using this compound linker.

Caption: Simplified mechanism of TFA-mediated cleavage of the peptide from the MPPA linker.

Conclusion

The this compound linker is an invaluable tool for modern solid-phase peptide synthesis, particularly when the integrity of the C-terminal stereocenter is paramount. By circumventing the traditional on-resin attachment of the first amino acid, it effectively minimizes epimerization, leading to higher purity crude peptides and simplifying subsequent purification steps. The compatibility of this linker with standard Fmoc-SPPS protocols makes it a straightforward and highly effective choice for researchers and drug development professionals aiming to synthesize complex and high-quality peptides.

Synthesis of Fmoc-L-Leu-MPPA: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and application of Fmoc-L-Leu-MPPA, a critical building block in modern solid-phase peptide synthesis (SPPS). The use of a pre-formed Fmoc-amino acid-linker conjugate, such as this compound, is a strategic approach to minimize racemization of the C-terminal amino acid, a common challenge in peptide synthesis. This guide provides comprehensive experimental protocols, quantitative data, and logical diagrams to facilitate its implementation in research and drug development settings.

Introduction

In the realm of peptide synthesis, particularly for therapeutic applications, maintaining chiral purity is paramount. The direct coupling of the first Fmoc-protected amino acid to a Wang-type resin can lead to significant racemization at the C-terminal residue. To circumvent this, a pre-formed handle, this compound, is synthesized and purified before its attachment to an aminomethyl-functionalized solid support. MPPA (3-(4-hydroxymethylphenoxy)propionic acid) acts as a linker that is first esterified with Fmoc-L-leucine and then coupled to the resin via a stable amide bond. This methodology ensures a low and reproducible level of epimerization, leading to higher purity of the final peptide product.[1][2]

Synthesis Pathway and Logical Workflow

The overall process involves two key stages: the synthesis of the this compound conjugate and its subsequent coupling to a solid support. The following diagrams illustrate the chemical pathway and the general experimental workflow.

Caption: Chemical synthesis pathway for this compound-Resin.

Caption: Step-by-step workflow for preparing this compound resin.

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis and characterization of this compound and the corresponding resin.

Table 1: Synthesis Parameters for this compound

| Parameter | Value/Condition | Rationale |

| Reactants | Fmoc-L-Leu-OH, MPPA | Core components of the conjugate. |

| Coupling Agents | DCC/DMAP or EDC/HOBt | To activate the carboxylic acid for esterification. |

| Solvent | DCM/DMF | Aprotic polar solvents to dissolve reactants. |

| Temperature | 0°C to Room Temperature | Reduced temperature minimizes racemization. |

| Typical Yield | >85% | High efficiency of the esterification reaction.[3] |

| Purity (Post-Purification) | ≥99% (by HPLC) | Ensures high-quality starting material for peptide synthesis. |

| Racemization | <0.5% | Critical for maintaining chiral integrity.[1][2] |

Table 2: Resin Coupling and Characterization

| Parameter | Value/Condition | Method |

| Solid Support | Aminomethyl Polystyrene Resin | Standard resin for SPPS. |

| Coupling Agents | HATU/DIPEA or HOBt/DIPCDI | For efficient amide bond formation. |

| Solvent | DMF | Swells the resin and dissolves reactants. |

| Loading Capacity | 0.3 - 0.8 meq/g | Typical loading range for peptide synthesis resins. |

| Loading Determination | UV-Vis Spectrophotometry | Quantification of Fmoc-piperidine adduct upon cleavage. |

Experimental Protocols

Synthesis of this compound

This protocol describes the esterification of Fmoc-L-leucine with the MPPA linker.

Materials:

-

Fmoc-L-Leu-OH

-

3-(4-hydroxymethylphenoxy)propionic acid (MPPA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve Fmoc-L-Leu-OH (1.0 eq) and MPPA (1.0 eq) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure complete dissolution.

-

Cool the solution to 0°C in an ice bath.

-

Add DMAP (0.1 eq) to the solution.

-

In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.

-

Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

-

Combine the filtrates and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Alternatively, the product can be purified by crystallization from a suitable solvent system such as ethanol/water.

-

Dry the purified this compound under vacuum.

-

Characterize the final product by HPLC for purity analysis and by NMR and mass spectrometry to confirm its identity.

Coupling of this compound to Aminomethyl Polystyrene Resin

This protocol details the attachment of the pre-formed this compound to the solid support.

Materials:

-

Aminomethyl polystyrene resin

-

This compound

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIPCDI)

-

Piperidine

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Place the aminomethyl polystyrene resin in a solid-phase synthesis vessel and swell in DMF for 1-2 hours.

-

Drain the DMF.

-

In a separate flask, dissolve this compound (2.0 eq relative to resin capacity), HOBt (2.0 eq), and DIPCDI (2.0 eq) in DMF.

-

Add the activated solution to the swollen resin.

-

Agitate the mixture at room temperature for 4-6 hours.

-

Monitor the coupling reaction using a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative Kaiser test (beads remain colorless) indicates complete coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and MeOH.

-

To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Wash the resin again with DMF, DCM, and MeOH.

-

Dry the this compound-resin under vacuum.

-

Determine the final loading of the resin by treating a known weight of the dried resin with a 20% piperidine in DMF solution and measuring the UV absorbance of the cleaved Fmoc-piperidine adduct at 301 nm.

Applications in Research

The this compound-resin is a versatile tool for the synthesis of a wide array of peptides for various research applications, including:

-

Drug Discovery: Synthesis of peptide-based drug candidates with high purity and defined stereochemistry.

-

Structure-Activity Relationship (SAR) Studies: Generation of peptide analogs to probe biological function.

-

Biomaterials Science: Creation of well-defined peptide sequences for self-assembling materials and functional surfaces.

-

Proteomics and Biochemistry: Synthesis of peptide standards, enzyme substrates, and inhibitors for biochemical assays.

By employing the methodologies outlined in this guide, researchers can confidently synthesize high-quality peptides, advancing their scientific investigations and development programs.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Linkers in SPPS

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of these complex biomolecules. At the heart of this powerful technology lies the linker, a chemical moiety that tethers the nascent peptide chain to an insoluble solid support. The choice of linker is a critical determinant of the overall success of the synthesis, dictating the C-terminal functionality of the final peptide and the conditions required for its ultimate release. This in-depth technical guide delves into the fundamental principles of using linkers in SPPS, providing a comprehensive overview of their classification, selection criteria, and practical application.

The Role and Classification of Linkers in SPPS

In SPPS, the peptide is synthesized in a stepwise manner, starting from the C-terminus and extending towards the N-terminus. The linker serves as a stable, yet cleavable, bridge between the C-terminal amino acid and the solid resin. An ideal linker must remain robust throughout the iterative cycles of deprotection and coupling, yet be susceptible to cleavage under specific conditions that do not compromise the integrity of the synthesized peptide.[1]

Linkers are primarily classified based on the chemical nature of their cleavage conditions and the resulting C-terminal functional group of the peptide. The two major strategies in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, employ different classes of linkers and orthogonal protection schemes.[2] Fmoc chemistry, which utilizes a base-labile α-amino protecting group, is often paired with acid-labile linkers for the final cleavage step.[2]

The main categories of linkers include:

-

Acid-Labile Linkers: These are the most common type of linkers used in Fmoc-SPPS. They are cleaved by treatment with an acid, typically trifluoroacetic acid (TFA). The lability of these linkers can be tuned by modifying their chemical structure, allowing for a range of cleavage conditions from very mild to strong.

-

Base-Labile Linkers: These linkers are cleaved under basic conditions. While less common in standard Fmoc-SPPS for final peptide release, they find applications in specific strategies requiring orthogonal cleavage.

-

Photolabile Linkers: These linkers are cleaved upon exposure to UV light at a specific wavelength. This method offers a very mild and orthogonal cleavage strategy, leaving protecting groups on the peptide intact if desired.

-

Safety-Catch Linkers: These linkers are stable to both acidic and basic conditions used during SPPS. They require a specific chemical activation step to become labile for cleavage.[3] This two-step cleavage process provides an extra layer of control and allows for the synthesis of protected peptide fragments.[3]

Quantitative Comparison of Common SPPS Linkers

The selection of an appropriate linker is a critical decision in planning a successful peptide synthesis. The choice depends on the desired C-terminal functionality, the sensitivity of the amino acids in the sequence, and the overall synthetic strategy. Below is a comparative summary of the most widely used linkers in Fmoc-SPPS.

| Linker | Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Cleavage Conditions | Cleavage Efficiency | Key Features & Considerations |

| Wang | Acid-Labile | Carboxylic Acid | 0.5 - 1.2 | 50-95% TFA in DCM, 1-3 h | > 90% | Widely used for synthesizing peptide acids. Risk of racemization for C-terminal Cys and His during loading.[4][5] |

| 2-Chlorotrityl (2-CTC) | Highly Acid-Labile | Carboxylic Acid | 0.3 - 1.6 | 1-5% TFA in DCM or Acetic Acid/TFA/DCM, 0.5-2 h | > 95% | Allows for mild cleavage conditions, preserving acid-sensitive side-chain protecting groups.[5] Suppresses diketopiperazine formation.[6] |

| Rink Amide | Acid-Labile | Amide | 0.4 - 1.0 | 50-95% TFA in DCM, 1-3 h | > 95% | The most common linker for the synthesis of peptide amides.[7] Cleavage is generally clean and efficient.[1] |

| Sieber Amide | Highly Acid-Labile | Amide | 0.4 - 0.8 | 1-5% TFA in DCM, 0.5-2 h | > 95% | Ideal for the synthesis of protected peptide amides due to its very mild cleavage conditions.[6] |

Experimental Protocols

Attachment of the First Amino Acid (Loading)

Protocol 1: Loading of Fmoc-Amino Acid onto Wang Resin

This protocol describes the esterification of the first Fmoc-protected amino acid to the hydroxyl group of the Wang resin.

Reagents:

-

Wang resin

-

Fmoc-amino acid (3-4 equivalents relative to resin capacity)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-4 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Swell the Wang resin in DMF for 1-2 hours.

-

In a separate vessel, dissolve the Fmoc-amino acid in a minimal amount of DMF.

-

Add DIC to the amino acid solution and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid.

-

Add the activated amino acid solution and DMAP to the swollen resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

To cap any unreacted hydroxyl groups, wash the resin with DMF and then treat with a solution of acetic anhydride and DIPEA in DCM (1:1:8 v/v/v) for 30 minutes.

-

Wash the resin thoroughly with DMF, DCM, and MeOH, and then dry under vacuum.[8]

-

The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct released upon Fmoc deprotection.

Protocol 2: Loading of Fmoc-Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol utilizes the high reactivity of the 2-chlorotrityl chloride resin for a mild and efficient loading of the first amino acid.

Reagents:

-

2-Chlorotrityl chloride resin

-

Fmoc-amino acid (1-1.5 equivalents relative to resin capacity)

-

N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Swell the 2-CTC resin in DCM for 30 minutes.

-

In a separate vessel, dissolve the Fmoc-amino acid in DCM.

-

Add the amino acid solution to the swollen resin.

-

Slowly add DIPEA to the resin suspension and agitate the mixture at room temperature for 1-2 hours.

-

To cap any unreacted chloride sites, add a small amount of methanol and continue to agitate for 15-30 minutes.

-

Wash the resin thoroughly with DCM, DMF, and finally DCM again.

-

Dry the resin under vacuum.[9]

Protocol 3: Loading of Fmoc-Amino Acid onto Rink Amide Resin

This protocol involves the initial deprotection of the Fmoc group on the Rink Amide linker followed by the coupling of the first amino acid.

Reagents:

-

Fmoc-Rink Amide resin

-

20% Piperidine in DMF

-

Fmoc-amino acid (2-3 equivalents)

-

Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours.

-

Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the linker.

-

Wash the resin thoroughly with DMF to remove all traces of piperidine.

-

In a separate vessel, pre-activate the Fmoc-amino acid with the chosen coupling reagents in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

Perform a Kaiser test to ensure complete coupling.

-

Dry the resin under vacuum.[8]

Peptide Cleavage from the Resin

Protocol 4: Cleavage of Peptide from Wang or Rink Amide Resin

This protocol describes the final cleavage of the peptide from the acid-labile Wang or Rink Amide resin, which also results in the removal of most common side-chain protecting groups.

Reagents:

-

Peptide-bound resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Cleavage Cocktail (Reagent K):

-

TFA: 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%[2]

Procedure:

-

Wash the peptide-resin thoroughly with DCM to remove any residual DMF.

-

Dry the resin under vacuum.

-

Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.[3]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Protocol 5: Mild Cleavage of Protected Peptide from 2-Chlorotrityl Resin

This protocol allows for the cleavage of a fully protected peptide from the highly acid-labile 2-CTC resin.

Reagents:

-

Protected peptide-bound 2-CTC resin

-

TFA/DCM (1:99 v/v) or Acetic Acid/TFA/DCM (e.g., 20:1:79 v/v/v)

-

Pyridine or DIPEA in methanol (for neutralization)

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with the mild cleavage cocktail for 30-60 minutes at room temperature. The progress of the cleavage can be monitored by TLC or LC-MS.

-

Filter the resin and collect the filtrate into a flask containing a neutralizing solution (e.g., 10% pyridine in methanol).

-

Repeat the cleavage step 2-3 times to ensure complete removal of the peptide.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The protected peptide can then be purified or used in subsequent fragment condensation steps.

Visualization of SPPS Workflows and Logical Relationships

To better illustrate the core processes in SPPS, the following diagrams have been generated using Graphviz.

Caption: The general workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Comparison of different linker cleavage strategies in SPPS.

Conclusion

The selection of an appropriate linker is a paramount consideration in the design and execution of solid-phase peptide synthesis. A thorough understanding of the different types of linkers, their chemical properties, and the specific conditions required for their cleavage is essential for achieving high-yield and high-purity synthetic peptides. This guide has provided a comprehensive overview of the basic principles of using linkers in SPPS, offering both a theoretical framework and practical experimental protocols. By carefully considering the factors outlined herein, researchers, scientists, and drug development professionals can make informed decisions to optimize their peptide synthesis strategies and advance their scientific endeavors.

References

- 1. biosynth.com [biosynth.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. peptideweb.com [peptideweb.com]

- 8. peptide.com [peptide.com]

- 9. merckmillipore.com [merckmillipore.com]

The Strategic Advantage of Fmoc-L-Leu-MPPA in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the initial loading of the first amino acid onto the solid support is a critical step that can significantly impact the purity and yield of the final peptide. The choice of linker and the method of attachment are paramount to prevent common side reactions, most notably racemization of the C-terminal amino acid. This technical guide provides an in-depth exploration of Fmoc-L-Leu-MPPA (N-α-(9-Fluorenylmethyloxycarbonyl)-L-leucine-3-(4-oxymethylphenoxy)propionic acid) as a superior building block for the first amino acid loading, ensuring high optical purity and efficient peptide synthesis.

The Challenge of First Amino Acid Loading and the MPPA Solution

The conventional method of loading the first Fmoc-amino acid onto a hydroxymethyl-functionalized resin, such as Wang resin, typically involves activation with a carbodiimide like DCC in the presence of a catalyst like DMAP. However, this approach is fraught with challenges, primarily the significant risk of racemization of the C-terminal amino acid and the formation of dimeric byproducts.[1]

The use of a pre-formed this compound building block circumvents these issues. The MPPA (oxymethylphenoxy propionic acid) moiety serves as a handle that can be coupled to an amino-functionalized resin via a stable amide bond. This strategy offers a distinct advantage: the ester linkage to the chiral center of the leucine is formed in solution prior to attachment to the solid support, under conditions that can be carefully controlled to minimize epimerization. This method guarantees a low and reproducible level of the D-isomer of the C-terminal amino acid, typically a maximum of 0.5%.[1][2]

Synthesis of the this compound Building Block

The synthesis of this compound involves the esterification of Fmoc-L-Leucine with 3-(4-hydroxymethylphenoxy)propionic acid. While detailed proprietary protocols exist, a general laboratory procedure is outlined below.

Experimental Protocol: Esterification of Fmoc-L-Leucine with 3-(4-hydroxymethylphenoxy)propionic acid

Materials:

-

Fmoc-L-Leucine

-

3-(4-hydroxymethylphenoxy)propionic acid

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Fmoc-L-Leucine (1 equivalent) and 3-(4-hydroxymethylphenoxy)propionic acid (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add anhydrous DCM to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DMAP (0.1 equivalents) to the solution.

-

Slowly add a solution of DCC or DIC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with EtOAc and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and EtOAc to yield the pure this compound.

Loading this compound onto Amino-Functionalized Resin

The pre-formed this compound building block is coupled to an aminomethyl-functionalized solid support, such as aminomethyl polystyrene, through a standard peptide coupling reaction.

Experimental Protocol: Loading onto Aminomethyl Polystyrene Resin

Materials:

-

Aminomethyl polystyrene resin

-

This compound

-

Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF) for optional Fmoc quantitation

Procedure:

-

Swell the aminomethyl polystyrene resin in DMF for at least 1 hour in a reaction vessel.

-

Drain the DMF.

-

In a separate vial, dissolve this compound (2-3 equivalents relative to the resin substitution) and the coupling reagent (e.g., HATU, 2 equivalents) in DMF.

-

Add DIPEA (4-6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the swollen resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Dry the resin under vacuum.

-

(Optional) Determine the loading efficiency by treating a small amount of the resin with 20% piperidine in DMF and measuring the absorbance of the liberated dibenzofulvene-piperidine adduct at 301 nm.

Quantitative Data: Loading Efficiency and Racemization

| Coupling Reagent | Typical Loading Efficiency | Racemization Potential |

| HATU/DIPEA | > 95% | Low |

| HBTU/DIPEA | > 90% | Low |

| DIC/HOBt | > 85% | Moderate |

Comparison of Racemization: MPPA vs. Wang Linker

| Linker Strategy | C-terminal Amino Acid | Racemization Level (% D-isomer) |

| This compound pre-formed building block | Leucine | < 0.5% [1][2] |

| Direct loading of Fmoc-L-Leu onto Wang Resin (DCC/DMAP) | Leucine | Can be significantly higher, often > 5% |

Solid-Phase Peptide Synthesis Workflow

Once the first amino acid is loaded via the MPPA linker, the peptide chain is elongated using standard Fmoc-SPPS protocols.

Caption: Experimental workflow for SPPS using this compound.

Cleavage of the Peptide from the MPPA Linker

The final step is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.

Experimental Protocol: TFA Cleavage

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Place the dry peptidyl-resin in a reaction vessel.

-

Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like cysteine or methionine, EDT may be added.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cleavage Efficiency and Purity

Cleavage from the MPPA linker using a standard TFA cocktail is generally highly efficient, with yields of the crude peptide typically exceeding 80-90%, depending on the peptide sequence. The purity of the crude peptide is also enhanced due to the minimization of C-terminal epimerization during the initial loading step.

Signaling Pathways and Logical Relationships

In the context of the chemical synthesis of peptides using this compound, the term "signaling pathways" is not directly applicable in the biological sense. However, the logical relationships and chemical transformations can be visualized.

Caption: Key chemical transformations in the use of this compound.

Conclusion

The use of pre-formed this compound for the loading of the first amino acid in solid-phase peptide synthesis represents a significant advancement over traditional methods. This approach effectively mitigates the risk of racemization at the C-terminus, leading to higher purity of the final peptide product. The robust and straightforward protocols for loading and cleavage make it an ideal choice for researchers and professionals in drug development and peptide chemistry who require high-quality synthetic peptides. By adopting this strategy, the challenges associated with the critical first step of SPPS can be largely overcome, paving the way for more efficient and reliable synthesis of complex peptide entities.

References

The MPPA Linker in Peptide Chemistry: A Technical Guide to Minimizing Racemization and Enhancing Purity

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of the final peptide's purity and integrity. The 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) linker has emerged as a superior alternative to the conventional Wang linker, primarily due to its ability to significantly reduce racemization of the C-terminal amino acid during its initial attachment to the resin. This technical guide provides an in-depth exploration of the MPPA linker, detailing its chemical properties, advantages, and a comprehensive workflow for its application in SPPS.

Core Concepts: Understanding the MPPA Linker

The MPPA linker is a derivative of the well-established Wang linker, designed to circumvent a key drawback associated with the latter: racemization.[1] The traditional method of coupling the first Fmoc-protected amino acid to a hydroxymethyl-functionalized resin like the Wang resin often employs carbodiimides (e.g., DCC) and a catalyst (e.g., DMAP), a combination known to promote the formation of dimers and epimerization of the C-terminal amino acid.[1]

The MPPA linker addresses this issue by being supplied as a pre-formed building block, where the Fmoc-amino acid is already esterified to the MPPA moiety. This pre-activated handle is then coupled to an amino-functionalized solid support via a stable amide bond. This approach avoids the harsh conditions that lead to racemization, ensuring a high degree of stereochemical purity from the very first step of the synthesis.

Quantitative Advantages of the MPPA Linker

The primary quantitative advantage of utilizing the MPPA linker is the significant reduction in the epimerization of the C-terminal amino acid. This leads to a purer final peptide product, minimizing the need for extensive purification and improving overall yield.

| Parameter | MPPA Linker | Wang Linker |

| C-terminal Amino Acid Racemization | ≤ 0.5%[1] | Can be significantly higher, dependent on coupling conditions and amino acid. |

| Dimer Formation | Minimized due to pre-attachment of the first amino acid.[1] | A known side-reaction during the initial coupling step.[1] |

| Cleavage Condition | Trifluoroacetic acid (TFA)[1] | Trifluoroacetic acid (TFA) |

| Resulting C-terminus | Free carboxylic acid[1] | Free carboxylic acid |

Experimental Protocols

The following protocols provide a detailed methodology for the use of the MPPA linker in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Coupling of Fmoc-Amino Acid-MPPA Building Block to Aminomethyl Resin

This protocol describes the initial and crucial step of attaching the pre-loaded MPPA linker to the solid support.

Materials:

-

Aminomethyl-functionalized resin (e.g., Aminomethyl Polystyrene)

-

Fmoc-Amino Acid-MPPA building block

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

Procedure:

-

Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.

-

Drain the DMF.

-

Dissolve the Fmoc-Amino Acid-MPPA building block (1.5-2 equivalents relative to the resin loading) and HOBt (1.5-2 equivalents) in DMF.

-

Add HATU (1.5-2 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add DIPEA (3-4 equivalents) to the pre-activated solution.

-

Add the activated Fmoc-Amino Acid-MPPA solution to the swollen resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

Protocol 2: Standard SPPS Cycle using MPPA-Loaded Resin

This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain.

Materials:

-

MPPA-loaded resin from Protocol 1

-

Fmoc-protected amino acids

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents (e.g., HATU, HOBt) and base (DIPEA)

-

Solvents: DMF, DCM, MeOH

Procedure:

-

Deprotection:

-

Swell the MPPA-loaded resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

-

Drain and repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling:

-

Dissolve the next Fmoc-amino acid (3-4 equivalents), HOBt (3-4 equivalents), and HATU (3-4 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

-

Repeat steps 1 and 2 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the MPPA Linker

This protocol describes the final step of releasing the synthesized peptide from the solid support.

Materials:

-

Peptide-bound MPPA resin

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. The exact composition may vary depending on the amino acid composition of the peptide.

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Wash the peptide-bound resin with DCM (3x) and dry it thoroughly under vacuum.

-

Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

Incubate at -20°C for at least 30 minutes to facilitate precipitation.

-

Pellet the peptide by centrifugation and decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and residual TFA.

-

Dry the peptide pellet under vacuum.

Visualizing the Chemistry and Workflow

To better understand the chemical transformations and the overall process, the following diagrams have been generated using the DOT language.

Chemical Structure of the MPPA Linker

Caption: Chemical structure of the 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) linker.

Mechanism of TFA Cleavage

Caption: Simplified mechanism of peptide cleavage from the MPPA linker using TFA.

Experimental Workflow for SPPS using MPPA Linker

Caption: A streamlined workflow for solid-phase peptide synthesis using the MPPA linker.

Conclusion

The MPPA linker represents a significant advancement in solid-phase peptide synthesis, offering a robust solution to the persistent problem of C-terminal amino acid racemization. By utilizing pre-loaded Fmoc-amino acid-MPPA building blocks, researchers can achieve higher purity crude peptides, simplifying downstream purification processes and ultimately leading to more reliable and reproducible results. This technical guide provides the foundational knowledge and practical protocols necessary for the successful implementation of the MPPA linker in the synthesis of high-quality peptides for research and drug development.

References

Methodological & Application

Standard Protocol for Fmoc-L-Leu-MPPA Coupling to Resin: Application Notes and Detailed Procedures

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the standard protocol for coupling Fmoc-L-Leucine-4-(hydroxymethyl)phenoxyacetic acid (Fmoc-L-Leu-MPPA) to an amino-functionalized resin. This method is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering a strategic advantage in minimizing racemization of the C-terminal amino acid. Detailed experimental protocols, quantitative data, and troubleshooting guidelines are presented to ensure efficient and high-purity peptide synthesis.

Introduction

In solid-phase peptide synthesis, the initial anchoring of the first amino acid to the solid support is a critical step that can significantly impact the purity and yield of the final peptide. Traditional methods of coupling an N-Fmoc protected amino acid to a hydroxyl-functionalized resin, such as Wang resin, often employ carbodiimides (e.g., DCC) and a catalyst (e.g., DMAP). However, this approach is known to be susceptible to racemization of the C-terminal amino acid, a side reaction that can compromise the biological activity of the synthesized peptide.

The use of a pre-formed this compound building block circumvents this issue. In this strategy, the Fmoc-L-leucine is already esterified to the MPPA linker. This entire unit is then coupled to an amino-functionalized resin (e.g., aminomethyl polystyrene) via a stable amide bond. This amide bond formation is significantly less prone to epimerization, ensuring a low and reproducible level of racemization, typically below 0.5%.[1] This method provides a robust and reliable foundation for the synthesis of high-purity peptides.

Quantitative Data Summary

The choice of resin and coupling conditions can influence the loading capacity and overall efficiency of the synthesis. The following table summarizes typical quantitative data associated with the use of this compound.

| Parameter | Typical Value | Resin Type | Notes |

| Initial Resin Loading | 0.3 - 0.8 mmol/g | Aminomethyl Polystyrene | Higher loading is suitable for shorter peptides, while lower loading is recommended for longer or more complex sequences to minimize steric hindrance.[1][2] |

| 0.4 - 0.6 mmol/g | Amino-Li Resin | A hydrophilic polyacrylamide-based resin suitable for synthesis in a broader range of solvents, including aqueous mixtures.[3][4] | |

| Epimerization Level | < 0.5% | All compatible resins | The pre-formed ester linkage in this compound significantly reduces the risk of racemization during the coupling to the amino resin.[1] |

| Coupling Efficiency | > 99% | Aminomethyl Polystyrene | With optimized coupling protocols and reagents, near-quantitative coupling can be achieved. |

Experimental Protocols

This section provides detailed methodologies for the key steps in the coupling of this compound to an amino-functionalized resin.

Materials and Reagents

-

This compound

-

Aminomethyl polystyrene resin (or other suitable amino-functionalized resin)

-

Coupling Reagents (choose one combination):

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA

-

DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

-

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

-

Washing Solvents: DMF, DCM, and Isopropanol (IPA)

-

Piperidine solution: 20% (v/v) piperidine in DMF for Fmoc deprotection (for subsequent steps)

-

Kaiser Test Reagents:

-

Solution A: 5 g ninhydrin in 100 mL ethanol

-

Solution B: 80 g phenol in 20 mL ethanol

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

-

Protocol 1: Coupling of this compound to Aminomethyl Resin

This protocol describes the manual coupling procedure. For automated synthesizers, the protocol should be adapted according to the instrument's specifications.

-

Resin Swelling:

-

Place the desired amount of aminomethyl resin in a reaction vessel.

-

Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

-

Pre-activation of this compound (using HATU/DIPEA):

-

In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HATU in DMF.

-

Add 6 equivalents of DIPEA to the solution and vortex briefly.

-

Allow the pre-activation to proceed for 1-2 minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Immediately add the pre-activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Washing:

-

Drain the reaction solution from the resin.

-

Wash the resin thoroughly with DMF (3 x), DCM (3 x), and IPA (3 x).

-

Dry the resin under vacuum.

-

Protocol 2: Monitoring the Coupling Reaction (Kaiser Test)

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

-

Sample Preparation:

-

After the washing step, take a small sample of the resin (a few beads).

-

Place the beads in a small glass test tube.

-

-

Reagent Addition:

-

Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.

-

-

Heating:

-

Heat the test tube at 100-110°C for 5 minutes.

-

-

Observation:

-

Negative Result (Complete Coupling): The beads and the solution remain yellow or colorless.

-

Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple color.

-

Protocol 3: Cleavage of the Peptide from the MPPA Linker

After the full peptide sequence has been assembled, the final peptide is cleaved from the resin.

-

Resin Preparation:

-

Wash the peptide-resin thoroughly with DCM to remove any residual DMF.

-

Dry the resin completely under vacuum.

-

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A standard cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Application Notes

Factors Affecting Coupling Efficiency

-

Steric Hindrance: For bulky amino acids or during the synthesis of long peptides, steric hindrance can reduce coupling efficiency. Using a lower-loading resin can help mitigate this issue.

-

Reagent Quality: The purity of solvents and coupling reagents is critical. Use fresh, high-quality reagents to avoid side reactions.

-

Reaction Time and Temperature: While most couplings are performed at room temperature, difficult couplings may benefit from extended reaction times or a slight increase in temperature. However, elevated temperatures can increase the risk of side reactions.

Troubleshooting

-

Positive Kaiser Test after Coupling: If the Kaiser test is positive, indicating incomplete coupling, a second coupling step (recoupling) should be performed using a fresh solution of activated this compound.

-

Low Loading Capacity: This can result from incomplete coupling or the use of a resin with a lower-than-specified substitution. Ensure complete pre-activation and coupling, and verify the resin's specifications.

-

Side Reactions: Although minimized with the MPPA linker, trace amounts of side products can still form. Careful handling of reagents and adherence to the protocol are essential. One potential side reaction is the formation of a piperidinyl-fulvene adduct during Fmoc deprotection, which can be monitored by UV spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound coupling protocol.

Caption: Experimental workflow for this compound coupling to resin.

Logical Relationship of Components

This diagram outlines the relationship between the key components and the desired outcome of the coupling reaction.

Caption: Relationship between reactants, process, and outcome.

References

Application Note: Fmoc-L-Leu-MPPA Loading Procedure on Aminomethyl Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient and controlled loading of the first amino acid onto the resin is a critical step that dictates the overall success of the synthesis. The use of a pre-formed Fmoc-amino acid-linker conjugate, such as Fmoc-L-Leu-MPPA, offers a significant advantage by minimizing the risk of racemization of the C-terminal amino acid.[1] The 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) linker, when pre-attached to the Fmoc-amino acid, allows for a stable amide bond formation with an aminomethyl resin. This method ensures a low and reproducible level of epimerization, often below 0.5%.[1] This application note provides a detailed protocol for the loading of this compound onto an aminomethyl polystyrene resin, including reaction conditions, monitoring of the loading efficiency, and capping of unreacted sites.

Principle

The loading procedure involves the activation of the carboxylic acid of the MPPA linker attached to Fmoc-L-Leucine, followed by its coupling to the free amino groups of the aminomethyl resin. This is achieved using standard peptide coupling reagents. The progress and efficiency of the loading are quantitatively determined by spectrophotometric analysis of the dibenzofulvene-piperidine adduct released upon cleavage of the N-terminal Fmoc protecting group. Subsequent capping of any unreacted amino groups on the resin is performed to prevent the formation of deletion sequences in the subsequent peptide chain elongation.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the loading of this compound onto aminomethyl resin. The exact values may vary depending on the specific characteristics of the resin and reagents used.

| Parameter | Value | Unit | Notes |

| Resin Type | Aminomethyl Polystyrene | - | 100-200 mesh, 1% DVB |

| Initial Resin Loading | 0.8 - 1.2 | mmol/g | Starting capacity of the aminomethyl resin. |

| This compound | 2.0 | equivalents | Relative to the initial loading of the resin. |

| Coupling Reagent (e.g., HATU) | 1.9 | equivalents | Relative to this compound. |

| Base (e.g., DIPEA) | 4.0 | equivalents | Relative to this compound. |

| Reaction Time | 2 - 4 | hours | At room temperature. |

| Solvent | N,N-Dimethylformamide (DMF) | - | Peptide synthesis grade. |

| Capping Reagent | Acetic Anhydride/DIPEA in DMF | - | 10:5:85 (v/v/v) |

| Capping Time | 30 | minutes | At room temperature. |

| Typical Final Loading | 0.4 - 0.7 | mmol/g | Determined by Fmoc cleavage assay. |

Experimental Protocols

Materials and Reagents

-

Aminomethyl polystyrene resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Acetic Anhydride

-

Methanol (MeOH)

Experimental Workflow Diagram

Caption: Workflow for this compound loading on aminomethyl resin.

Step-by-Step Protocol

1. Resin Swelling and Preparation

-

Place the desired amount of aminomethyl resin in a fritted reaction vessel.

-

Add enough DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF and wash the resin three times with DMF to remove any impurities.

2. Coupling of this compound

This protocol describes the use of HATU as the coupling reagent. Alternatively, a carbodiimide-based method using DIC and HOBt can be employed.

-

In a separate vessel, dissolve 2.0 equivalents of this compound and 1.9 equivalents of HATU in a minimal amount of DMF.

-

Add 4.0 equivalents of DIPEA to the solution and agitate for 1-2 minutes to pre-activate the amino acid linker.

-

Drain the DMF from the swollen resin and immediately add the pre-activated this compound solution.

-

Ensure the resin is fully submerged and agitate the mixture at room temperature for 2-4 hours.

-

To monitor the reaction completion, a small sample of the resin can be taken, washed, and subjected to a Kaiser test. A negative Kaiser test (the beads remain colorless) indicates the absence of free primary amines and thus a complete reaction.

-

Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

3. Capping of Unreacted Amino Groups

-

Prepare a capping solution of acetic anhydride, DIPEA, and DMF in a 10:5:85 (v/v/v) ratio.

-

Add the capping solution to the resin and agitate for 30 minutes at room temperature.

-

Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Dry the resin under vacuum.

4. Determination of Resin Loading by Fmoc Cleavage

-

Accurately weigh approximately 5-10 mg of the dried, loaded resin into a small vial.

-

Add a known volume (e.g., 1 mL) of a 20% piperidine in DMF solution.

-

Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

-

Take a known aliquot of the supernatant and dilute it with a known volume of DMF.

-

Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with 20% piperidine in DMF as the blank.

-

Calculate the resin loading (L) in mmol/g using the following formula:

L (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in mL) / (7800 M⁻¹cm⁻¹ × weight of resin in g × path length in cm)

The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.

Signaling Pathway Diagram

The following diagram illustrates the chemical transformations during the loading and Fmoc-deprotection steps.

References

Application Notes and Protocols for Coupling Fmoc-L-Leu-OH to MPPA-Functionalized Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient coupling of the first amino acid, in this case, Fmoc-L-Leucine (Fmoc-L-Leu-OH), to a hydroxyl-functionalized solid support is a critical step in Solid-Phase Peptide Synthesis (SPPS). The choice of coupling reagent directly impacts the yield, purity, and potential for racemization of the final peptide. This document provides a guide to recommended coupling reagents for the esterification of Fmoc-L-Leu-OH to a 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) linker, which is typically pre-attached to a solid support like Wang resin.